N-(6-methylpyridin-2-yl)pyridine-2-carboxamide
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Overview
Description
Synthesis Analysis
MPP is used in chemical synthesis and process development. For instance, it was employed in the kilogram-scale synthesis of VU0424238, a mGlu5 negative allosteric modulator developed as an alternative treatment for depression. This synthesis involved complex reactions and emphasized the elimination of chromatography steps in favor of highly efficient recrystallizations.Molecular Structure Analysis
The molecular structure of MPP has been characterized by single crystal X-ray diffraction method . The MPP crystallizes in the monoclinic crystal system with P 1 21/c 1 space group .Chemical Reactions Analysis
MPP plays a role in the field of catalysis and ligand interaction. Research has shown that Zn (II) complexes with ligands such as N- (quinolin-8-yl)picolinamide demonstrate intense fluorescence bands and act as efficient catalysts in various transesterification reactions.Scientific Research Applications
Synthesis and Characterisation
N-(6-methylpyridin-2-yl)picolinamide has been a focus in the field of chemical synthesis and characterisation. A study by Adam et al. (2016) highlights the synthesis of a related compound, 2-methyl-N-((4-methylpyridin-2-yl)carbamothiol)benzamide. This process involves crystallization and characterization using various techniques such as X-ray crystallography and spectroscopic methods, indicating the compound's potential for further chemical research and applications (Adam et al., 2016).
Metabotropic Glutamate Receptor Research
In the field of medicinal chemistry, derivatives of N-(6-methylpyridin-2-yl)picolinamide have been explored for their potential as metabotropic glutamate receptor antagonists. For instance, Kulkarni and Newman (2007) designed and synthesized heterobiaryl amides as novel mGluR5 antagonists, demonstrating the compound's utility in drug design (Kulkarni & Newman, 2007).
Imaging and Diagnostic Applications
N-(6-methylpyridin-2-yl)picolinamide derivatives have also been explored in imaging and diagnostic applications. Wang et al. (2019) investigated a fluorine-18 labeled hippurate analogue of picolinamide, N-(6-[18F]Fluoropyridin-3-yl)glycine, as a new renal PET agent for evaluating renal function, highlighting its potential in medical imaging (Wang et al., 2019).
Catalytic and Chemical Reactions
The compound's derivatives have been involved in studies related to catalysis and chemical reactions. For example, Honda et al. (2014) discussed the use of 2-cyanopyridine, a related compound, in the direct synthesis of organic carbonates from CO2 and alcohols, demonstrating the versatility of picolinamide derivatives in catalysis (Honda et al., 2014).
Pharmaceutical Development
In pharmaceutical development, derivatives of N-(6-methylpyridin-2-yl)picolinamide have been evaluated for their potential as kinase inhibitors and in anticancer therapies. For example, a study by El-Damasy et al. (2016) reports on a benzothiazole derivative showing broad-spectrum antiproliferative activity, illustrating the compound's relevance in the development of new therapeutics (El-Damasy et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with metal ions such as mn(ii) and fe(ii) .
Mode of Action
The compound’s interaction with its targets involves the formation of coordinate bonds with metal ions . This interaction is potentially useful for targeted delivery of nitric oxide (NO) to in vivo biological sites such as tumors . The NO is released upon irradiation with long-wavelength light .
Biochemical Pathways
The release of nitric oxide (no) can influence various physiological functions, including anti-inflammatory, neurological signaling, and vasodilative effects .
Result of Action
The release of nitric oxide (no) can have various effects, including anti-inflammatory, neurological signaling, and vasodilative effects .
Action Environment
The release of nitric oxide (no) upon irradiation with long-wavelength light suggests that light exposure could be a significant environmental factor .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-5-4-7-11(14-9)15-12(16)10-6-2-3-8-13-10/h2-8H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNFVJGLDKMWPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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